Ibuprofen-Paracetamol
Description
Significance of Combined Active Pharmaceutical Ingredients in Pharmaceutical Development
The development of products containing combined Active Pharmaceutical Ingredients (APIs) is a strategic approach in modern pharmaceutics. Fixed-dose combinations (FDCs) can offer synergistic therapeutic effects, improved patient compliance, and potentially reduced side effects compared to the administration of individual drugs. mdpi.comresearchgate.net The combination of ibuprofen (B1674241) and paracetamol, two widely used analgesics, is a prime example of this strategy. mdpi.comscialert.net Research has shown that their combined use can provide superior pain relief compared to either component alone. nps.org.aunih.gov This enhanced efficacy is attributed to their complementary mechanisms of action. nih.govnih.gov
Rationale for Research on Ibuprofen-Paracetamol Chemical Compound Systems
The primary rationale for investigating this compound systems is to enhance the physicochemical properties of the individual APIs, which can, in turn, improve therapeutic outcomes. Both ibuprofen and paracetamol have limitations; for instance, ibuprofen is poorly soluble in water, which can affect its dissolution rate and bioavailability. ijpsjournal.comunl.pt Paracetamol, while more soluble than ibuprofen, can also benefit from formulation strategies that improve its dissolution profile. ijpsjournal.com
Research into this compound systems often focuses on the formation of co-crystals or eutectic mixtures. google.comnih.govnih.gov These multicomponent crystalline structures can exhibit different physicochemical properties, such as melting point, solubility, and dissolution rate, compared to the individual components. researchgate.netdovepress.commdpi.com For example, a patent for an acetaminophen-ibuprofen pharmaceutical co-crystal suggests that this formation enhances the solubility of ibuprofen. google.com The formation of a eutectic mixture, which is a mixture of two or more components that melt at a single, lower temperature than the melting points of the individual components, is another approach to improve drug properties. unl.ptsci-hub.se
Scope and Academic Relevance of Current Research Trends on this compound
Current research into this compound systems is highly relevant academically and industrially. The focus is on understanding the solid-state chemistry of these combinations to create more effective and stable drug products. Advanced analytical techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FTIR) are employed to characterize these systems. nih.govresearchgate.net
Studies have explored various methods to prepare these combined systems, including crystallo-co-agglomeration and the use of different solvents and co-formers. nih.govinnovareacademics.in The goal is to produce formulations with improved properties, such as enhanced dissolution rates and better compressibility for tableting. nih.govnih.gov The development of fixed-dose combination tablets of ibuprofen and paracetamol has been a significant outcome of this research, offering a convenient and effective option for pain management. scialert.neteuropa.eu
Detailed Research Findings
Recent studies have provided valuable insights into the physicochemical properties of this compound systems.
Physicochemical Properties
The following table summarizes key physicochemical properties of ibuprofen and paracetamol.
| Property | Ibuprofen | Paracetamol |
| Chemical Formula | C₁₃H₁₈O₂ nih.gov | C₈H₉NO₂ google.com |
| Molar Mass | 206.28 g/mol | 151.16 g/mol |
| Melting Point | 75-77 °C | 169 °C |
| Water Solubility | Poorly soluble (0.021 mg/mL at 25°C) ijpsjournal.com | Sparingly soluble (14 mg/mL at 25°C) ijpsjournal.com |
| pKa | 4.45 nih.gov | 9.5 |
This table presents data for the individual compounds.
Eutectic and Co-crystal Systems
Research has demonstrated the formation of a eutectic mixture and co-crystals between ibuprofen and paracetamol, leading to altered physical properties.
A patent describes an acetaminophen-ibuprofen pharmaceutical co-crystal with the chemical formula C₈H₉NO₂·C₁₃H₁₈O₂. google.com This co-crystal is formed through hydrogen bonding between the amino and carbonyl groups of acetaminophen (B1664979) and the carbonyl group of ibuprofen. google.com The formation of this new crystalline phase is confirmed by unique powder X-ray diffraction (PXRD) peaks. google.com
The technique of crystallo-co-agglomeration has been used to create spherical agglomerates of ibuprofen and paracetamol. nih.gov This process allows for the simultaneous crystallization and agglomeration of the two drugs, resulting in particles with improved flowability and compressibility, which are desirable characteristics for tablet manufacturing. nih.gov
The table below outlines some of the findings from research on this compound combination systems.
| System | Key Findings | Reference |
| This compound Co-crystal | Formation of a new crystalline phase with a distinct PXRD pattern. Enhanced solubility of ibuprofen is claimed. | google.com |
| This compound Agglomerates | Produced via crystallo-co-agglomeration, these agglomerates show improved micromeritic and mechanical properties suitable for direct compression into tablets. | nih.gov |
Structure
2D Structure
Properties
CAS No. |
462631-86-3 |
|---|---|
Molecular Formula |
C21H27NO4 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)acetamide;2-[4-(2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H18O2.C8H9NO2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;1-6(10)9-7-2-4-8(11)5-3-7/h4-7,9-10H,8H2,1-3H3,(H,14,15);2-5,11H,1H3,(H,9,10) |
InChI Key |
FNJPZNCSYSZKSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.CC(=O)NC1=CC=C(C=C1)O |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of Ibuprofen Paracetamol Systems
Strategies for Mutual Prodrug Synthesis of Ibuprofen (B1674241) and Paracetamol
The primary goal in synthesizing a mutual prodrug of ibuprofen and paracetamol is to chemically link the two molecules, often by targeting their respective functional groups. This linkage is designed to be stable until it reaches a desired biological environment where it can be cleaved to release the active drugs.
The most common method for creating an ibuprofen-paracetamol mutual prodrug is through an esterification reaction. researchgate.net This process involves forming an ester bond between the carboxylic acid group (-COOH) of ibuprofen and the phenolic hydroxyl group (-OH) of paracetamol. researchgate.netnih.gov
A widely used method for this synthesis is the Steglich esterification. researchgate.netnih.gov This reaction is typically performed by reacting ibuprofen and paracetamol in the presence of N,N'-dicyclohexylcarbodiimide (DCC), which acts as a coupling agent, and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The reaction is generally carried out in a solvent like dichloromethane (B109758) (DCM) at room temperature. researchgate.netnih.gov The DCC activates the carboxylic acid of ibuprofen, making it susceptible to nucleophilic attack by the hydroxyl group of paracetamol, resulting in the formation of the desired ester prodrug and a dicyclohexylurea (DCU) byproduct. researchgate.net
For the mutual prodrug to be effective, the ester linkage must be hydrolyzed in vivo to release the parent compounds. Therefore, extensive research has been conducted on the hydrolysis kinetics of these prodrugs in environments that simulate different parts of the body. ijpsonline.comresearchgate.net These studies reveal that the hydrolysis is pH-dependent. ijpsonline.comresearchgate.net
The ester prodrugs are found to be significantly more stable in acidic conditions, such as those found in the stomach (e.g., 0.1N hydrochloric acid, pH 1.2), exhibiting very slow hydrolysis rates. ijpsonline.comnih.gov Conversely, in neutral or alkaline conditions, like those of the intestines and blood plasma (e.g., phosphate (B84403) buffer, pH 7.4), the rate of hydrolysis increases substantially. ijpsonline.comresearchgate.netnih.gov
Furthermore, the presence of enzymes in biological fluids dramatically accelerates this cleavage. Studies performed in 80% human plasma and 10% rat liver homogenate show a five- to six-fold increase in the rate of hydrolysis compared to aqueous buffer solutions, indicating that esterase enzymes play a crucial role in breaking down the prodrug to release ibuprofen and paracetamol. ijpsonline.comresearchgate.netnih.gov
Below is a table summarizing the hydrolysis half-life of an this compound (IBU-PA) ester prodrug in various simulated environments.
| Simulated Environment | pH | Half-Life (minutes) | Reference |
|---|---|---|---|
| 0.1N Hydrochloric Acid | 1.2 | 6079 | ijpsonline.com |
| Phosphate Buffer | 7.4 | 187 | ijpsonline.com |
| 80% Human Plasma | 7.4 | ~15-385 | nih.gov |
| 10% Rat Liver Homogenate | 7.4 | ~1-140 | nih.gov |
Research has expanded beyond simple ester linkages to explore novel linkers and more complex conjugation strategies. The goal is to fine-tune the release characteristics and biological activity of the resulting hybrid molecules. One approach involves tethering the two pharmacophores with linkers of varying lengths, such as saturated carbon chains. cardiff.ac.uk Another strategy involves creating conjugates of ibuprofen with newly synthesized analogs of paracetamol. researchgate.net For instance, new paracetamol analogs modified with sulfonamide and alkylpiperazine derivatives have been synthesized and subsequently conjugated with ibuprofen. researchgate.net These advanced strategies aim to produce novel chemical entities with unique pharmacological profiles.
Exploration of Advanced Synthetic Pathways for this compound Derivatives
Beyond creating mutual prodrugs designed to simply release the two parent drugs, advanced synthetic pathways are being explored to create novel derivatives with distinct properties. These methods include coordinating the drugs with metal ions or adding new chemical moieties to the core structures.
Modifications to ibuprofen and paracetamol have been achieved by complexing their core structures with various metal elements. um.edu.myresearchgate.net The synthesis of these metal complexes typically involves combining a metal salt, such as those of copper (II), zinc (II), cobalt (II), or nickel (II), with the drug compounds in a specific molar ratio. researchgate.netgjesr.com Paracetamol, for example, can act as a bidentate chelating agent, coordinating with metal ions through the oxygen of its hydroxyl group and the oxygen of its amide group. gjesr.com The formation of these metal complexes results in new chemical structures with potentially altered physicochemical and biological properties. researchgate.netnih.gov
Another advanced synthetic pathway involves the addition of specific chemical groups, or moieties, to the core structures of ibuprofen or paracetamol to create new derivatives. um.edu.myresearchgate.net These modifications can involve converting the carboxylic group of ibuprofen into different functional groups or attaching new rings. Examples of moieties that have been added include amides, thiourea, halogens, silicon, and heterocyclic rings like 1,3,4-oxadiazole (B1194373). um.edu.myresearchgate.netresearchgate.net For example, ibuprofen has been used to synthesize a series of amide derivatives and compounds where the carboxyl group is replaced by a 1,3,4-oxadiazole ring. researchgate.net These structural modifications aim to generate novel compounds with unique chemical properties.
Solid State Chemistry and Pharmaceutical Forms of Ibuprofen Paracetamol
The solid-state properties of active pharmaceutical ingredients (APIs) are critical as they influence the manufacturing, stability, and effectiveness of the final drug product. pharmtech.com For a combination product like ibuprofen-paracetamol, understanding the solid-state chemistry of the individual components and their interactions in binary mixtures is paramount.
Polymorphism and Crystallinity Studies of Individual Components and Binary Mixtures
Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. allfordrugs.com These different crystalline forms, or polymorphs, can exhibit distinct physicochemical properties. allfordrugs.com
Ibuprofen (B1674241): Racemic ibuprofen can exist in various crystal habits depending on the solvent used for crystallization. pharmtech.comresearchgate.net For instance, crystallization from methanol (B129727) and ethanol (B145695) yields polyhedral crystals, while hexane (B92381) produces needle-like crystals and isopropanol (B130326) results in elongated crystals. researchgate.net These variations in crystal habit have been shown to impact the mechanical properties of ibuprofen, such as compressibility and flow rate. researchgate.net Differential scanning calorimetry (DSC) and X-ray powder diffraction (XPD) studies have confirmed that these different habits are structurally similar, ruling out polymorphic modifications under these specific crystallization conditions. researchgate.net
Paracetamol: Paracetamol is known to have at least three polymorphic forms: monoclinic (Form I), orthorhombic (Form II), and an unstable Form III. allfordrugs.com Form I is the most stable at room temperature and is the commercially available form, though it exhibits poor compression characteristics. pharmtech.comallfordrugs.com The crystal habit of paracetamol can also be modified. For example, using different solvents like benzyl (B1604629) alcohol, n-butyl alcohol, or water can produce platy crystals, while acetonitrile (B52724), 1,4-dioxane, and methanol can yield prismatic, parallelepiped crystals. pharmtech.com
Binary Mixtures: When ibuprofen and paracetamol are combined, they can form a simple eutectic mixture. researchgate.net Studies using differential scanning calorimetry (DSC) have shown that a binary system of paracetamol and ibuprofen exhibits eutectic behavior with a eutectic temperature of 348.1 ± 0.2 K. researchgate.net Powder X-ray diffraction (PXRD) patterns of eutectic mixtures of ibuprofen with polyethylene (B3416737) glycol (PEG) and acetaminophen (B1664979) with caffeine (B1668208) have shown that the crystalline peaks of the individual components are present, indicating their solid-state stability within the mixture, although with some changes in peak intensities. acs.orgnih.gov
Phase Transitions Under Varied Conditions
The phase transitions of paracetamol have been a subject of study. When amorphous paracetamol is heated, it crystallizes into the metastable Form III at approximately 335 ± 5 K. nih.gov Further heating leads to a solid-solid transition to Form II at around 375 ± 5 K, and then to the stable Form I at 405 ± 5 K, before finally melting at approximately 455 ± 5 K. nih.gov The specific conditions, such as whether the sample is covered or uncovered during heating, can influence which polymorphic forms appear. nih.gov
In binary systems, the presence of a second component can depress the melting temperature of the other. nih.gov For instance, in an ibuprofen/PEG system, the addition of PEG lowers the melting point of ibuprofen as it approaches the eutectic temperature. nih.gov
Co-crystallization and Co-amorphous Systems of this compound
To enhance the physicochemical properties of APIs, such as solubility and stability, co-crystallization and the formation of co-amorphous systems are increasingly explored. researchgate.netdovepress.com
Design Principles for Co-crystal Formation
Co-crystals are multi-component crystals where the components are held together by non-covalent interactions, such as hydrogen bonds. mdpi.com The design of co-crystals relies on the principles of crystal engineering, which involves understanding and utilizing intermolecular interactions to create new crystalline structures with desired properties. acs.orgresearchgate.net A key strategy is the use of supramolecular synthons, which are reliable and recurring patterns of hydrogen bonds. mdpi.com For paracetamol, its phenolic O-H group is a strong hydrogen bond donor, which can be paired with a good hydrogen bond acceptor to form co-crystals. acs.orgresearchgate.net A patent for an acetaminophen-ibuprofen pharmaceutical co-crystal describes hydrogen bonding between the amino and carbonyl groups of acetaminophen and the carbonyl group of ibuprofen. google.com
Solvent-Free Co-crystallization Techniques
While traditional co-crystallization often involves solvents, solvent-free methods are gaining traction for being more sustainable. researchgate.net These techniques include:
Neat Grinding: This mechanochemical method involves grinding the two components together to induce co-crystal formation. mdpi.com
Co-melting: Heating the physical mixture of the components to their eutectic temperature can lead to the formation of a co-crystal upon cooling. mdpi.com
Ball Milling: This technique has been successfully used to prepare co-amorphous systems of ibuprofen and paracetamol. researchgate.netsemanticscholar.org
Attritor Milling: A recent study has demonstrated the use of a horizontal attritor mill for the solvent-free synthesis of racemic-ibuprofen:nicotinamide co-crystals, achieving pure co-crystals within 30 minutes. researchgate.net
Characterization of Co-amorphous States
Co-amorphous systems are single-phase amorphous materials containing two or more small molecules. mdpi.com They are characterized by a single glass transition temperature (Tg). mdpi.com Various analytical techniques are employed to characterize these systems:
Differential Scanning Calorimetry (DSC): DSC is used to identify the single Tg of a co-amorphous system, which is a key indicator of its formation. researchgate.netsemanticscholar.orgmdpi.com It can also be used to study the physical stability of these systems. mdpi.com
X-ray Powder Diffraction (XRPD): XRPD is used to confirm the amorphous nature of the system, which is indicated by the absence of sharp crystalline peaks and the presence of a halo pattern. researchgate.netsemanticscholar.orgmdpi.com
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can provide evidence of intermolecular interactions, such as hydrogen bonding, between the components in the co-amorphous state. researchgate.netsemanticscholar.orgresearchgate.netinnovareacademics.in
Studies on co-amorphous this compound systems prepared by ball milling have shown that these techniques can successfully amorphize ibuprofen, leading to enhanced solubility. researchgate.netsemanticscholar.org The stability of the amorphous ibuprofen is reportedly enhanced by the presence of paracetamol. researchgate.netsemanticscholar.org Another study utilized a microwave-assisted method to prepare co-amorphous systems, which also resulted in increased solubility and dissolution of ibuprofen. researchgate.netinnovareacademics.in
Molecular Interactions in Co-crystals and Co-amorphous Systems
The stability and unique physicochemical characteristics of this compound co-crystals and co-amorphous systems are primarily governed by non-covalent intermolecular interactions. mdpi.comgoogle.com In co-crystals, these interactions lead to a highly ordered, three-dimensional structure. mdpi.com The formation of a new crystalline phase is indicated by a significant change in the melting point compared to the individual components, suggesting that the drug and co-former interact at a molecular level. researchgate.net
Hydrogen bonds are a predominant form of interaction. mdpi.comresearchgate.net For instance, in a paracetamol-ibuprofen co-crystal, the amino and carbonyl groups of paracetamol can form hydrogen bonds with the carbonyl group of ibuprofen. google.com These specific and directional interactions, known as supramolecular synthons, are formed between functional groups acting as proton donors and acceptors. mdpi.com The nature and number of these hydrogen bonds can influence properties such as solubility. mdpi.com
In co-amorphous systems, which lack long-range molecular order, molecular interactions are also crucial for stability. semanticscholar.org These interactions, often including hydrogen bonding, help to prevent the individual components from crystallizing. semanticscholar.orgresearchgate.net The stability of a co-amorphous system is attributed to these molecular interactions between the constituent drugs or between a drug and an excipient. semanticscholar.org Studies have shown that the physical stability of amorphous drugs can be more effectively improved by small molecules, such as another API, compared to polymers. semanticscholar.org Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy has provided evidence of hydrogen bonding interactions between ibuprofen and paracetamol in co-amorphous systems. researchgate.netsemanticscholar.org
Advanced Characterization of Solid-State Forms
A suite of advanced analytical techniques is employed to characterize the solid-state forms of this compound, providing insights into their structure, thermal behavior, and stability.
Powder X-ray Diffraction (PXRD) for Structural Analysis
Powder X-ray Diffraction (PXRD) is a fundamental technique for the analysis of crystalline materials. It provides a unique fingerprint for a given crystalline solid based on the diffraction of X-rays by the crystal lattice. In the context of this compound co-crystals, the appearance of new diffraction peaks at different 2θ angles compared to the individual components confirms the formation of a new crystalline phase. researchgate.netnih.gov Conversely, an amorphous solid, lacking a regular crystal lattice, will produce a broad halo in the PXRD pattern instead of sharp peaks. uobaghdad.edu.iq This makes PXRD an essential tool for distinguishing between crystalline, co-crystal, and co-amorphous forms. researchgate.netresearchgate.net For example, the amorphization of ibuprofen in a co-amorphous system with paracetamol is confirmed by the absence of characteristic ibuprofen peaks in the diffractogram. researchgate.netsemanticscholar.orgresearchgate.net
A patent for an acetaminophen-ibuprofen pharmaceutical co-crystal specifies characteristic diffraction peaks at the following 2θ angles, confirming its unique crystal structure: google.com
| 2θ Angle (degrees) |
| 6.09-6.10 |
| 12.09-12.10 |
| 15.51-15.52 |
| 18.17-18.18 |
| 19.45-19.46 |
| 20.14-20.15 |
| 22.34-22.35 |
| 23.45-23.46 |
| Table 1: Characteristic PXRD peak positions for an acetaminophen-ibuprofen co-crystal. google.com |
Studies on crystallo-co-agglomerates of ibuprofen and paracetamol have shown that the intensity of the diffraction peaks can be reduced due to dilution and a decrease in crystallinity. nih.govresearchgate.net
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is widely used to investigate thermal transitions such as melting, crystallization, and glass transitions. researchgate.net A sharp endothermic peak in a DSC thermogram typically corresponds to the melting point of a crystalline material. mdpi.com The formation of an this compound co-crystal results in a unique melting point that is different from that of the individual components, providing strong evidence of a new solid phase. mdpi.com
For co-amorphous systems, DSC is used to identify the glass transition temperature (Tg), which is a characteristic of amorphous materials. uobaghdad.edu.iq The presence of a single Tg for a co-amorphous mixture indicates that the components are homogeneously mixed at the molecular level. uobaghdad.edu.iqnih.gov If two distinct Tgs are observed, it suggests phase separation. uobaghdad.edu.iq
The following table summarizes thermal events for ibuprofen, paracetamol, and their combined forms as observed in various studies:
| Material | Thermal Event | Temperature (°C) | Enthalpy (J/g) | Reference |
| Ibuprofen | Melting Endotherm | 76.2 - 79.54 | 125 - 136.4 | researchgate.netnih.govscirp.org |
| Paracetamol | Melting Endotherm | ~199 (Degradation Start) | Not Specified | oup.com |
| This compound Agglomerates | Interaction at higher temperature | Not Specified | Not Specified | nih.govresearchgate.net |
| Ibuprofen-Isomalt Mixture | Ibuprofen Melting | 78 | 125 ± 5 | nih.gov |
| Table 2: Thermal transitions of ibuprofen, paracetamol, and related systems measured by DSC. |
DSC results have confirmed the amorphization of ibuprofen when processed with paracetamol. researchgate.netresearchgate.netinnovareacademics.in The thermal data from DSC analyses show that interactions between the components occur at elevated temperatures. nih.govresearchgate.net
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is a valuable tool for assessing the thermal stability and decomposition profile of pharmaceutical materials. nih.gov TGA can determine the temperature at which a material begins to degrade, which is crucial for understanding its stability during manufacturing and storage.
Studies have shown that pure ibuprofen is thermally stable up to approximately 150-152.6°C. scirp.orgresearchgate.net The initial weight loss observed is often due to evaporation rather than decomposition. scirp.org Paracetamol, on the other hand, starts to degrade at temperatures above 199°C. oup.com The decomposition of ibuprofen has been reported to start around 255°C. scirp.org
The following table presents decomposition temperature data for ibuprofen and paracetamol from TGA studies:
| Compound | Onset of Degradation (°C) | Complete Degradation (°C) | Reference |
| Ibuprofen | >150 | ~209 | oup.comresearchgate.net |
| Paracetamol | >199 | ~292 | oup.com |
| Table 3: Decomposition temperatures of ibuprofen and paracetamol as determined by TGA. |
TGA, in conjunction with DSC, provides a comprehensive thermal profile of the this compound system, ensuring that processing temperatures during formulation development are well below the degradation thresholds of the active ingredients. oup.com
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the local molecular environment in solid materials. researchgate.neteuropeanpharmaceuticalreview.com It is particularly useful for characterizing both crystalline and amorphous forms of pharmaceuticals. europeanpharmaceuticalreview.com
For co-crystals, ssNMR can pinpoint the interactions between the drug and the co-former at the molecular level, helping to elucidate the hydrogen bonding network and molecular packing. researchgate.netnih.govresearchgate.net By analyzing the chemical shifts of nuclei like ¹³C and ¹⁵N, researchers can identify which specific atoms are involved in these interactions. nih.govresearchgate.net
In co-amorphous systems, ssNMR can confirm the homogeneity of the mixture and detect any residual crystallinity. nih.gov It can also provide insights into the molecular mobility and physical stability of the amorphous phase. nih.gov One of the advantages of ¹³C ssNMR is that the peaks for excipients often appear in a different region of the spectrum than the drug peaks, allowing for selective analysis of the active ingredient within a formulation. europeanpharmaceuticalreview.com
Advanced ssNMR techniques, such as those utilizing very fast magic angle spinning (MAS), have been instrumental in fully characterizing ibuprofen-nicotinamide co-crystals, distinguishing their molecular packing and hydrogen bonding patterns. nih.govresearchgate.net Such detailed structural information is crucial for understanding the properties and performance of these complex solid-state systems. researchgate.netnih.gov
Advanced Analytical Methodologies for Ibuprofen Paracetamol Quantification and Characterization
Spectrophotometric Methods for Simultaneous Determination
Spectrophotometry offers a rapid and cost-effective approach for the analysis of active pharmaceutical ingredients (APIs). However, the spectral overlap of Ibuprofen (B1674241) and Paracetamol necessitates the use of advanced chemometric and derivative techniques to achieve simultaneous quantification without prior separation.
First derivative UV spectrophotometry is a technique utilized to resolve overlapping spectra. By calculating the first derivative of the absorbance spectrum with respect to wavelength, zero-crossing points are generated for each component, where the derivative value is zero. At the zero-crossing point of one drug, the measurement for the other drug can be taken without interference.
Research has demonstrated the application of this method for the simultaneous determination of Ibuprofen and Paracetamol. The first derivative amplitudes at 230 nm and 290 nm have been selected for the assay of Ibuprofen and Paracetamol, respectively. scirp.org This is because at 230 nm, Paracetamol exhibits a zero-crossing point, allowing for the interference-free measurement of Ibuprofen, while at 290 nm, Ibuprofen has a zero-crossing point, enabling the quantification of Paracetamol. Calibration graphs for this method have been established in the range of 5-100 µg/mL for Ibuprofen and 10-100 µg/mL for Paracetamol. scirp.org
Ratio derivative spectrophotometry is another powerful technique for resolving binary mixtures. This method involves dividing the absorption spectrum of the mixture by the absorption spectrum of a standard solution of one of the components (the divisor). The first derivative of this ratio spectrum is then calculated. The concentration of the other component is proportional to the amplitude of the derivative peak at a specific wavelength.
For the Ibuprofen-Paracetamol combination, this method has been successfully applied by measuring the amplitudes of the first derivative of the ratio-spectra at 280 nm and 290 nm for Ibuprofen and Paracetamol, respectively. scirp.org The selection of the divisor's concentration is a critical parameter that must be optimized to ensure linearity and sensitivity. nih.gov This approach effectively eliminates interference from the divisor component and matrix effects.
When spectral overlap is severe, multivariate calibration methods, which use data from the entire spectrum, are often superior. pensoft.net Classical Least Squares (CLS) and Partial Least Squares (PLS) are two such chemometric techniques applied to the simultaneous quantification of Ibuprofen and Paracetamol. scirp.orgpensoft.net
These methods involve creating a calibration model using a set of standard mixtures with known concentrations of both drugs. pensoft.net The absorbance spectra of these standards are recorded over a wide wavelength range (e.g., 220 to 300 nm). nih.gov The PLS or CLS algorithm then establishes a mathematical relationship between the spectral data and the concentrations. Studies have shown that while both methods can be used, PLS regression analysis often yields more reliable and accurate results for Ibuprofen and Paracetamol, as it is more effective at handling severe spectral overlap and potential interferences from excipients. scirp.orgresearchgate.net
| Method | Analyte | Wavelength(s) for Measurement | Linearity Range (µg/mL) | Reference |
|---|---|---|---|---|
| First Derivative UV Spectrophotometry | Ibuprofen | 230 nm | 5-100 | scirp.org |
| First Derivative UV Spectrophotometry | Paracetamol | 290 nm | 10-100 | scirp.org |
| Ratio Derivative Spectrophotometry | Ibuprofen | 280 nm | 5-100 | scirp.org |
| Ratio Derivative Spectrophotometry | Paracetamol | 290 nm | 10-100 | scirp.org |
| Multivariate Calibration (PLS/CLS) | Ibuprofen & Paracetamol | Full Spectrum (e.g., 220-300 nm) | N/A (Model Dependent) | pensoft.netnih.gov |
Transmission FTIR spectroscopy, coupled with chemometrics, offers a simple, solvent-free, and non-destructive method for the simultaneous quantification of Ibuprofen and Paracetamol. scirp.orgscispace.com The analysis is performed on solid samples, typically by preparing Potassium Bromide (KBr) pellets containing a known amount of the sample. scirp.orgscispace.com This approach requires minimal sample preparation, often only grinding. scirp.orgscispace.com
A Partial Least Squares (PLS) calibration model is developed using specific regions of the FTIR spectrum that are unique to each compound and show good separation. scirp.orgscispace.com For Ibuprofen and Paracetamol, the spectral regions of 1781-1683 cm⁻¹ for Ibuprofen and 1630-1530 cm⁻¹ for Paracetamol have been identified as optimal for building the PLS model. scirp.orgscispace.com Research has demonstrated excellent coefficients of determination (R²) of 0.9999 for Ibuprofen and 0.9998 for Paracetamol, indicating a strong correlation between actual and predicted values. scispace.com The accuracy of the model is further verified by a low root mean square error of cross-validation (RMSECV). scispace.com
| Parameter | Ibuprofen | Paracetamol | Reference |
|---|---|---|---|
| Spectral Region for PLS Model | 1781 - 1683 cm⁻¹ | 1630 - 1530 cm⁻¹ | scirp.orgscispace.com |
| Coefficient of Determination (R²) | 0.9999 | 0.9998 | scispace.com |
| Root Mean Square Error of Cross Validation (RMSECV) | 0.064 | scispace.com |
Chromatographic Techniques for Separation and Quantification
Chromatographic methods, particularly HPLC, are considered the gold standard for the analysis of multi-component pharmaceutical formulations due to their high resolution and sensitivity.
A variety of reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed and validated for the simultaneous quantification of Ibuprofen and Paracetamol. nih.govresearchgate.net These methods are designed to be simple, precise, and stability-indicating, capable of separating the active ingredients from each other and from any potential degradation products. longdom.org
Method development typically involves optimizing the stationary phase, mobile phase composition, flow rate, and detection wavelength. A common stationary phase is a C18 column. nih.govresearchgate.net The mobile phase is often a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net For instance, one validated method uses a mobile phase of phosphate buffer (pH 6.8) and acetonitrile (65:35, v/v) at a flow rate of 0.7 mL/minute. nih.gov Another employs methanol and 0.05 M sodium dihydrogen phosphate (65:35 v/v) at a flow rate of 1.0 ml/min. researchgate.net Detection is typically performed using a UV detector at a wavelength where both compounds exhibit significant absorbance, such as 230 nm. researchgate.netlongdom.org
Validation is conducted according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). nih.govlongdom.org These methods consistently demonstrate excellent linearity with correlation coefficients (R²) greater than 0.999. nih.gov Accuracy is confirmed through recovery studies, with results typically falling within the acceptable range of 97.0–103.0%. nih.gov Precision is evaluated by intra- and inter-day studies, with the relative standard deviation (%RSD) being consistently below the 2.0% limit. nih.gov
| Parameter | Condition/Value (Method 1) | Condition/Value (Method 2) | Reference |
|---|---|---|---|
| Column | RP C18 (150 x 4.6 mm, 5 µm) | C18 (250 mm x 4.6 mm, 10 µm) | nih.govresearchgate.net |
| Mobile Phase | Phosphate Buffer (pH 6.8) : Acetonitrile (65:35, v/v) | Methanol : 0.05 M Sodium Dihydrogen Phosphate (65:35 v/v) | nih.govresearchgate.net |
| Flow Rate | 0.7 mL/min | 1.0 mL/min | nih.govresearchgate.net |
| Detection Wavelength | Not specified, but common for this pair | 230 nm | nih.govresearchgate.net |
| Linearity Range (Paracetamol) | 50-200% of test concentration (e.g., 25-100 µg/mL) | 50.00-400.0 µg/mL | nih.govresearchgate.net |
| Linearity Range (Ibuprofen) | 50-200% of test concentration (e.g., 10-40 µg/mL) | 20.00-160.0 µg/mL | nih.govresearchgate.net |
| Accuracy (% Recovery) | 99.9% - 101.2% | 99.53% - 99.83% | nih.govresearchgate.net |
| Precision (%RSD) | < 2.0% | < 0.62% | nih.govresearchgate.net |
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Reversed-Phase HPLC Applications
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely applied HPLC mode for the analysis of ibuprofen and paracetamol combinations. nih.govnih.gov This technique utilizes a non-polar stationary phase (typically a C8 or C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. In numerous studies, RP-HPLC methods have been developed and validated for the simultaneous determination of these two active ingredients in their combined dosage forms, proving to be rapid and reliable for routine quality control analysis. nih.govijcrr.com These methods are crucial for assaying the drugs and for conducting stability-indicating studies, which assess how the quality of the drug substance varies over time under the influence of environmental factors. longdom.org
Mobile Phase Optimization and Column Selection
The successful chromatographic resolution of ibuprofen and paracetamol is highly dependent on the careful selection and optimization of the column and mobile phase.
Column Selection: The most commonly used columns are octadecyl silane (B1218182) (ODS) or C18 columns, which provide a non-polar stationary phase suitable for the retention and separation of the moderately non-polar ibuprofen and the more polar paracetamol. nih.govnih.govresearchgate.net Columns with dimensions such as 250 mm x 4.6 mm and a particle size of 5 µm are frequently employed to achieve efficient separation. nih.govlongdom.org
Mobile Phase Optimization: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier.
Organic Modifiers: Acetonitrile and methanol are the most common organic solvents used. longdom.orgresearchgate.net The ratio of the organic modifier to the aqueous buffer is a critical parameter that affects the retention times of the compounds; increasing the organic content generally leads to shorter retention times. nih.gov
Aqueous Buffer and pH: A buffer, such as phosphate buffer, is used to control the pH of the mobile phase. nih.govnih.gov The pH is a crucial factor because the ionization state of ibuprofen (a weak acid with a pKa of ~4.85) and paracetamol (a weak acid with a pKa of ~9.5) affects their retention on the non-polar column. nih.gov The pH is often maintained in the acidic to neutral range (e.g., pH 2.5 to 7.5) to ensure reproducible retention and good peak shape. nih.govnih.govijcrr.com For instance, one method utilized a mobile phase of phosphate buffer (pH 6.8) and acetonitrile in a 65:35 v/v ratio. nih.gov Another successful separation used a gradient elution with a 50 mM phosphate buffer (pH 7.5) and methanol. nih.gov
| Parameter | Method 1 nih.gov | Method 2 nih.gov | Method 3 ijcrr.com |
|---|---|---|---|
| Column | C18 (150 x 4.6 mm, 5 µm) | Phenomenex C18 (250 mm, 4.6 mm, 5 µm) | Thermo C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate buffer (pH 6.8): Acetonitrile (65:35, v/v) | 50 mM Phosphate buffer (pH 7.5) and Methanol | Methanol and Sodium dihydrogen phosphate buffer (88.3:11.7, v/v), pH 2.5 |
| Flow Rate | 0.7 mL/min | Not Specified | 1.2 mL/min |
| Detection (UV) | 222 nm | Not Specified | 222 nm |
| Retention Time (Paracetamol) | Not Specified | 5.7 min | 2.241 min |
| Retention Time (Ibuprofen) | Not Specified | 10.4 min | 3.535 min |
Detection Strategies (e.g., UV Detection)
Ultraviolet (UV) detection is the most common detection strategy for the HPLC analysis of ibuprofen and paracetamol due to its simplicity, robustness, and cost-effectiveness. nih.gov Both compounds possess chromophores that absorb light in the UV region. The selection of an appropriate detection wavelength is critical for achieving adequate sensitivity for both analytes. The wavelength is often chosen at an isosbestic point or a wavelength where both drugs exhibit significant absorbance. Common wavelengths used for the simultaneous detection of ibuprofen and paracetamol include 222 nm and 230 nm. nih.govijcrr.comlongdom.orgresearchgate.net For instance, a detection wavelength of 222 nm was found to be suitable for a method using a phosphate buffer and acetonitrile mobile phase. nih.govijcrr.com Another validated method employed a wavelength of 230 nm. longdom.orgresearchgate.net
Gas Chromatography (GC) Method Development
While less common than HPLC, Gas Chromatography (GC) offers an alternative for the simultaneous determination of ibuprofen and paracetamol. Method development requires careful optimization of chromatographic conditions to suit the properties of the analytes, which may require derivatization to increase their volatility. A validated GC method has been developed using a Flame Ionization Detector (FID). rjptonline.orgproquest.com
Key parameters in the development of a GC method include:
Column: A TRB-5 column (30m length, 0.25mm ID, 0.25µm film thickness) has been shown to provide good separation. rjptonline.orgproquest.com
Carrier Gas: Nitrogen is typically used as the carrier gas at a constant flow rate, for example, 1 mL/min. rjptonline.orgproquest.com
Temperature Program: A programmed oven temperature is essential for resolving the compounds. An example program involves an initial temperature of 180°C for 0.5 minutes, followed by a ramp of 15°C/min up to 250°C. rjptonline.orgproquest.com
Injector and Detector Temperature: High temperatures for the injector and detector (e.g., 300°C) are necessary to ensure complete volatilization of the sample and prevent condensation. rjptonline.orgproquest.com
Detector: The Flame Ionization Detector (FID) is a common choice, providing good sensitivity for organic compounds. rjptonline.orgproquest.com
Internal Standard: An internal standard, such as methyl paraben, is often used to improve the precision and accuracy of the quantification. rjptonline.orgproquest.com
In a specific application, this methodology resulted in retention times of 3.681 minutes for ibuprofen and 4.089 minutes for paracetamol. rjptonline.orgproquest.com
| GC Parameter | Optimized Conditions rjptonline.orgproquest.com |
|---|---|
| Column | TRB-5 (30m x 0.25mm ID, 0.25µm DF) |
| Carrier Gas | Nitrogen at 1 mL/min |
| Oven Program | 180°C (0.5 min), ramp 15°C/min to 250°C |
| Injector Temperature | 300°C |
| Detector (FID) Temperature | 300°C |
| Internal Standard | Methyl Paraben |
| Retention Time (Ibuprofen) | 3.681 min |
| Retention Time (Paracetamol) | 4.089 min |
Chromatographic Resolution of Binary Mixtures
Achieving adequate chromatographic resolution is the primary goal when developing a method for a binary mixture like ibuprofen and paracetamol. Resolution is a measure of the degree of separation between two adjacent peaks in a chromatogram. For reliable quantification, the peaks of paracetamol and ibuprofen must be well-resolved from each other and from any potential impurities or degradation products. longdom.org In HPLC, resolution is influenced by the mobile phase composition (especially pH and organic solvent ratio), column type, flow rate, and temperature. longdom.org A resolution value greater than 1.5 is generally considered to indicate a complete separation between two peaks. For example, an ultra-performance liquid chromatography (UPLC) method reported a resolution of 5.4 between paracetamol and ibuprofen, indicating excellent separation. The development process involves systematically adjusting these parameters to maximize the separation and ensure the method is robust. longdom.org
Method Validation Protocols for Analytical Procedures
Once an analytical method for ibuprofen and paracetamol is developed, it must be validated to ensure its reliability, accuracy, and precision for its intended purpose. nih.govrjptonline.org Method validation is performed in accordance with guidelines from regulatory bodies such as the International Conference on Harmonisation (ICH). nih.govlongdom.org The validation protocol assesses various performance characteristics of the method. longdom.orglongdom.org These parameters typically include:
Specificity
Linearity and Range
Accuracy
Precision (Repeatability and Intermediate Precision)
Limit of Detection (LOD)
Limit of Quantitation (LOQ)
Robustness
Successful validation demonstrates that the analytical procedure is suitable for routine use in a quality control environment. nih.govrjptonline.org
Linearity and Range Determination
Linearity is a critical parameter in method validation. It demonstrates the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.govrjptonline.org The range is the interval between the upper and lower concentration levels of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. rjptonline.org
To determine linearity, a series of standard solutions of ibuprofen and paracetamol are prepared at different concentrations and analyzed. nih.gov A calibration curve is then generated by plotting the analytical response (e.g., peak area) against the known concentration of the analyte. rjptonline.org The linearity is typically evaluated by the correlation coefficient (R²) of the regression line, which should ideally be very close to 1.0 (e.g., >0.999). nih.govresearchgate.net
Different studies have established linearity over various concentration ranges, reflecting the specific dosage forms being analyzed.
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (R²) | Reference |
|---|---|---|---|
| Paracetamol | 6.66 - 59.94 | 0.9999 | researchgate.net |
| Ibuprofen | 8 - 72 | 0.9999 | researchgate.net |
| Paracetamol | 6.5 - 39 | Not Specified | ijcrr.com |
| Ibuprofen | 8 - 48 | Not Specified | ijcrr.com |
| Paracetamol | 50 - 200% of test concentration | 0.999 | nih.gov |
| Ibuprofen | 50 - 200% of test concentration | 1.000 | nih.gov |
| Paracetamol | 0.25 - 1.75 mg/mL | Not Specified | rjptonline.org |
| Ibuprofen | 0.25 - 1.75 mg/mL | Not Specified | rjptonline.org |
*Test concentrations were 50 µg/mL for paracetamol and 20 µg/mL for ibuprofen. nih.gov
Precision and Accuracy Assessments
Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the Relative Standard Deviation (%RSD) for a series of measurements. Accuracy refers to the closeness of the test results obtained by the method to the true value and is often assessed through recovery studies.
Method precision is determined by analyzing a series of samples prepared from the same batch, while intermediate precision assesses the method's performance under variations such as different days, analysts, or equipment. For the simultaneous determination of Ibuprofen and Paracetamol, analytical methods have demonstrated a high degree of precision, with %RSD values for intra- and inter-day studies consistently below the generally accepted limit of 2.0%. nih.govnih.govrjptonline.org
Accuracy is evaluated by spiking a placebo with known concentrations of Ibuprofen and Paracetamol at different levels (e.g., 80%, 100%, and 120% of the nominal concentration). scholarsresearchlibrary.com The percentage recovery of the analytes is then calculated. Validated methods consistently show high recovery rates, typically within the range of 97.0% to 103.0%, indicating that the method can accurately quantify the two active ingredients. nih.govnih.govresearchgate.netresearchgate.net
Table 1: Summary of Precision and Accuracy Data from Various Analytical Methods
| Analyte | Precision (%RSD) | Accuracy (% Recovery) | Method | Source |
|---|---|---|---|---|
| Paracetamol | < 2.0% | 99.9% - 101.2% | RP-HPLC | nih.gov |
| Ibuprofen | < 2.0% | 100.2% - 101.1% | RP-HPLC | nih.gov |
| Paracetamol | < 0.62% | 99.53% - 99.83% | RP-HPLC | researchgate.net |
| Ibuprofen | < 0.62% | 99.53% - 99.83% | RP-HPLC | researchgate.net |
| Paracetamol | 0.481% | 100.24% - 100.90% | RP-UPLC | |
| Ibuprofen | 0.256% | 99.79% - 99.93% | RP-UPLC | |
| Paracetamol | < 1.0% | 98.99% - 101.0% | HPLC-UV | asiapharmaceutics.info |
| Ibuprofen | < 1.0% | 99.88% - 100.0% | HPLC-UV | asiapharmaceutics.info |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method. LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy. nih.gov LOQ is the lowest concentration that can be determined with acceptable levels of precision and accuracy. nih.govslideshare.net
These values are crucial for determining trace impurities or for analyzing low-concentration samples. They are typically calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the intercept and S is the slope). slideshare.net The sensitivity of various chromatographic methods for Ibuprofen and Paracetamol has been established, with UPLC methods generally offering lower LOD and LOQ values compared to conventional HPLC methods.
Table 2: LOD and LOQ Values for Ibuprofen and Paracetamol from Different Studies
| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Method | Source |
|---|---|---|---|---|
| Paracetamol | 0.84 | 2.81 | RP-UPLC | |
| Ibuprofen | 0.52 | 1.73 | RP-UPLC | |
| Paracetamol | 0.0213 | 0.0521 | HPLC-UV | asiapharmaceutics.info |
| Ibuprofen | 0.0133 | 0.0420 | HPLC-UV | asiapharmaceutics.info |
| Paracetamol | 0.01 | - | Capillary Electrophoresis | nih.gov |
| Ibuprofen | 0.0082 | - | Capillary Electrophoresis | nih.gov |
| Ibuprofen Impurity | 0.03 | 0.05 | RP-UPLC | researchgate.net |
Robustness and System Suitability Studies
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. scholarsresearchlibrary.com For HPLC methods analyzing Ibuprofen and Paracetamol, robustness is tested by intentionally altering parameters such as:
Flow rate of the mobile phase (e.g., ±0.1 mL/min).
Mobile phase composition (e.g., varying the ratio of organic solvent to buffer). longdom.org
pH of the mobile phase buffer.
Column temperature. longdom.org
Detection wavelength.
The method is considered robust if the results, such as peak area and retention time, remain within acceptable limits despite these variations, with the %RSD of the assay typically not exceeding 2.0%. longdom.orgscholarsresearchlibrary.com
System suitability testing is an integral part of the analytical procedure, designed to ensure that the chromatographic system is adequate for the intended analysis. longdom.org Before sample analysis, a standard solution is injected multiple times. Key system suitability parameters include:
Resolution (Rs): The degree of separation between adjacent peaks (e.g., between Paracetamol and Ibuprofen, or between an API and an impurity). A resolution value greater than 2.0 is generally required. longdom.orglongdom.org
Relative Standard Deviation (%RSD): The precision of replicate injections of the standard solution, which should typically be less than 2.0%. rjptonline.org
Tailing Factor (T): A measure of peak symmetry, which should ideally be close to 1.
Theoretical Plates (N): A measure of column efficiency.
Consistent system suitability results ensure the validity of the analytical data generated. longdom.orglongdom.org
Formulation Science and Pharmaceutical Engineering of Ibuprofen Paracetamol Systems
Principles of Co-Formulation Development for Binary Active Pharmaceutical Ingredients
The co-formulation of two or more APIs into a single dosage form is a strategic approach to improve patient compliance and achieve synergistic therapeutic outcomes. In the case of ibuprofen (B1674241) and paracetamol, the goal is to combine the anti-inflammatory properties of ibuprofen with the analgesic and antipyretic actions of paracetamol. ijpsjournal.com The development process for such a binary system is guided by several key principles to ensure the final product is stable, effective, and manufacturable.
A primary consideration is the physicochemical compatibility of the two APIs. Ibuprofen is a poorly water-soluble, acidic drug, while paracetamol is also sparingly soluble in water. ijpsjournal.comscielo.br Their different chemical natures necessitate careful pre-formulation studies to identify any potential interactions that could compromise the stability or bioavailability of either drug. Techniques such as Fourier-transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) are often employed to assess the compatibility of the APIs with each other and with potential excipients.
Excipients are inactive substances added to a pharmaceutical formulation to aid in the manufacturing process and to impart desired physical characteristics to the final dosage form. The selection of appropriate excipients is paramount in the development of a robust ibuprofen-paracetamol co-formulation. ijpsjournal.com The key categories of excipients and their impact are detailed below.
Binders: Binders are used to hold the tablet ingredients together, ensuring the tablet remains intact after compression. researchgate.net The choice and concentration of the binder can significantly affect the hardness, friability (the tendency of a tablet to chip or break), and disintegration time of the tablet. researchgate.netderpharmachemica.com Studies have shown that increasing the binder concentration can lead to increased tablet hardness and decreased friability. researchgate.net For paracetamol tablets, binders such as polyvinylpyrrolidone (B124986) (PVP), starch paste, and gelatin solution have been evaluated, with gelatin showing favorable characteristics for hardness and disintegration time. researchgate.netderpharmachemica.com In ibuprofen formulations, hydroxypropylcellulose (B1664869) has been identified as a binder that can improve tablet toughness and reduce ejection force during manufacturing. nih.gov
Disintegrants: Disintegrants are added to tablets to facilitate their breakup into smaller particles upon contact with gastrointestinal fluids, which promotes drug dissolution. iosrjournals.org The effectiveness of a disintegrant is crucial for the onset of drug action. For immediate-release formulations of paracetamol, superdisintegrants like sodium starch glycolate (B3277807) and croscarmellose sodium are often used to ensure rapid tablet disintegration. researchgate.netresearchgate.net The type and concentration of the disintegrant can significantly influence the dissolution kinetics of paracetamol. pharmaexcipients.com
Fillers/Diluents: Fillers are used to increase the bulk of the tablet, which is particularly important for formulations containing low doses of the API. Common fillers include microcrystalline cellulose (B213188) (MCC) and lactose (B1674315). researchgate.net MCC is widely used due to its excellent compressibility and disintegrant-like properties. scialert.net
Lubricants and Glidants: Lubricants, such as magnesium stearate (B1226849), are added to prevent the tablet from sticking to the punches and die during compression. scialert.net Glidants, like colloidal silicon dioxide, are used to improve the flow properties of the powder mixture, ensuring uniform filling of the die cavity. scialert.net The selection and concentration of these excipients can impact tablet hardness and dissolution. pharmaexcipients.com
The following interactive data table summarizes the impact of different excipients on the formulation characteristics of this compound tablets based on various research findings.
| Excipient Category | Excipient Example | Impact on Formulation Characteristics |
| Binders | Polyvinylpyrrolidone (PVP) | Increases tablet hardness and reduces friability. derpharmachemica.com |
| Starch Paste | Can be used as a binder, but may result in higher friability compared to PVP. derpharmachemica.com | |
| Gelatin | Shown to produce paracetamol tablets with good hardness and disintegration time. researchgate.net | |
| Hydroxypropylcellulose (HPC) | Improves tablet toughness and reduces ejection force for ibuprofen tablets. nih.gov | |
| Disintegrants | Sodium Starch Glycolate | A superdisintegrant that promotes rapid disintegration of immediate-release paracetamol layers. researchgate.netresearchgate.net |
| Croscarmellose Sodium | Another effective superdisintegrant for immediate-release formulations. scialert.net | |
| Microcrystalline Cellulose (MCC) | Can act as a disintegrant in addition to its role as a filler. iosrjournals.org | |
| Fillers/Diluents | Microcrystalline Cellulose (MCC) | Provides good compressibility and contributes to tablet hardness. researchgate.net |
| Lactose | A common filler used to increase the bulk of the tablet. derpharmachemica.com | |
| Lubricants | Magnesium Stearate | Prevents sticking during tablet compression. scialert.net |
| Glidants | Colloidal Silicon Dioxide | Improves the flowability of the powder blend. scialert.net |
Optimization of the formulation composition is a critical step to ensure that the final product consistently meets its predefined quality attributes. This is often achieved through a systematic approach, such as the use of experimental designs. researchgate.net Factorial designs are a powerful tool for studying the effects of multiple variables (e.g., excipient concentrations) and their interactions on the final product characteristics. scribd.comsemanticscholar.org
For an this compound formulation, a factorial design might be used to investigate the impact of varying the concentrations of a binder and a disintegrant on tablet hardness, disintegration time, and drug dissolution rate. researchgate.net By systematically varying these factors and measuring the responses, a mathematical model can be developed to predict the formulation's performance. This allows for the identification of an optimal composition that balances competing properties, such as achieving sufficient hardness for handling while ensuring rapid disintegration for fast drug release.
A more advanced approach to formulation optimization is Quality by Design (QbD). wisdomlib.org QbD is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. wisdomlib.orgsemanticscholar.org In the context of an this compound co-formulation, the QbD process would involve:
Defining the Quality Target Product Profile (QTPP): This defines the desired characteristics of the final product, such as the release profile for each API. farmaciajournal.com
Identifying Critical Quality Attributes (CQAs): These are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. farmaciajournal.com For an this compound tablet, CQAs would include hardness, friability, disintegration time, and dissolution rate.
Risk Assessment: This involves identifying and evaluating factors (e.g., material attributes and process parameters) that could impact the CQAs. farmaciajournal.com
Developing a Design Space: Through the use of experimental designs, a multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality is established. farmaciajournal.com
By applying these optimization principles, a robust and reproducible formulation for this compound can be developed, ensuring consistent product quality and therapeutic performance. jneonatalsurg.com
Strategies for Modulated Release Systems
Modulated-release systems for ibuprofen and paracetamol, particularly bilayer tablets, offer a sophisticated approach to pain management by providing both immediate and sustained therapeutic effects. ijpsjournal.com A bilayer tablet consists of two distinct layers, each formulated to release its active ingredient at a different rate. ijpsjournal.compnrjournal.com This design is particularly advantageous for the this compound combination, allowing for the rapid onset of action from paracetamol and prolonged anti-inflammatory and analgesic effects from ibuprofen. ijpsjournal.com
The primary objective of the immediate-release layer is to deliver paracetamol quickly to provide rapid pain relief. The design of this layer focuses on facilitating rapid tablet disintegration and drug dissolution. academicjournals.org Key formulation strategies include:
Use of Superdisintegrants: As mentioned previously, superdisintegrants such as sodium starch glycolate and croscarmellose sodium are crucial components of the immediate-release layer. researchgate.netresearchgate.net These excipients absorb water rapidly, causing the tablet to swell and break apart quickly.
Wet Granulation: This technique is often used to prepare the granules for the immediate-release layer. It involves the addition of a liquid binder to the powder mixture, which helps to form granules with good flow and compression properties. researchgate.netresearchgate.net
Coating of Paracetamol Particles: In some cases, coating the paracetamol particles can improve their flowability and compressibility, which is beneficial for the manufacturing of tablets with immediate release. academicjournals.orgresearchgate.net
Research has shown that an immediate-release layer of paracetamol can be formulated to release more than 80% of the drug within 40 minutes. researchgate.net
The sustained-release layer is designed to release ibuprofen over an extended period, thereby prolonging its therapeutic effect and reducing the frequency of administration. scielo.br The key to achieving sustained release is the use of rate-controlling polymers that form a matrix system. researchgate.net
The mechanism of drug release from these matrix systems can involve diffusion, erosion, or a combination of both. nih.gov Upon contact with gastrointestinal fluids, hydrophilic polymers in the matrix hydrate (B1144303) to form a gel layer that acts as a barrier to control the rate of drug release. scielo.br The drug then diffuses through this gel layer, or the gel layer erodes over time, releasing the drug.
The design of the sustained-release ibuprofen layer involves the careful selection of polymers and the optimization of their concentration to achieve the desired release profile. Studies have shown that a sustained-release layer can be designed to release ibuprofen over a period of 12 hours. researchgate.net
The choice of polymer is the most critical factor in the design of a modulated-release system. Different polymers can be used to achieve either immediate or sustained release profiles. frontiersin.org
Polymers for Immediate Release: While not polymers in the traditional sense for controlling release, the excipients used to ensure immediate release are critical. Superdisintegrants, which are cross-linked polymers, are key. Examples include:
Sodium Starch Glycolate: A modified starch that swells extensively in water. researchgate.net
Croscarmellose Sodium: An internally cross-linked sodium carboxymethylcellulose. scialert.net
Polymers for Sustained Release: A variety of hydrophilic and hydrophobic polymers can be used to create a sustained-release matrix for ibuprofen. scielo.brnih.gov
Hydroxypropyl Methylcellulose (HPMC): One of the most commonly used hydrophilic polymers for sustained-release formulations. Different viscosity grades of HPMC can be used to modulate the drug release rate. researchgate.netnih.gov
Ethylcellulose: A hydrophobic polymer that can be used to control drug release. nih.govresearchgate.net
Eudragit® Polymers: These are acrylic polymers that are available in various grades with different permeability characteristics, allowing for precise control over the drug release profile. researchgate.net
Sodium Alginate: A natural polymer that can be used to form a gel matrix for sustained drug release. ijpsjournal.commedipol.edu.tr
The following interactive data table provides examples of polymers used for release modulation in this compound formulations.
| Release Profile | Polymer Category | Polymer Example | Mechanism of Release Modulation |
| Immediate Release | Superdisintegrant | Sodium Starch Glycolate | Rapid water uptake and swelling, leading to tablet disintegration. researchgate.net |
| Immediate Release | Superdisintegrant | Croscarmellose Sodium | Wicking action and swelling, causing rapid tablet breakup. scialert.net |
| Sustained Release | Hydrophilic Polymer | Hydroxypropyl Methylcellulose (HPMC) | Forms a gel barrier upon hydration, controlling drug diffusion. researchgate.net |
| Sustained Release | Hydrophobic Polymer | Ethylcellulose | Forms a non-eroding matrix through which the drug diffuses. researchgate.net |
| Sustained Release | Acrylic Polymer | Eudragit® RL | Provides pH-independent, permeable matrix for drug release. researchgate.net |
| Sustained Release | Natural Polymer | Sodium Alginate | Forms a viscous gel matrix in the presence of gastrointestinal fluids. ijpsjournal.com |
Formulation Stability and Degradation Kinetics
The stability of a pharmaceutical formulation containing both ibuprofen and paracetamol is a critical determinant of its safety, efficacy, and shelf-life. The inherent physicochemical properties of each active pharmaceutical ingredient (API), their potential interactions, and the influence of excipients and environmental factors necessitate a thorough understanding of their stability profiles. Degradation kinetics, the study of the rate at which these APIs break down, provides the data needed to predict shelf-life and establish appropriate storage conditions.
Physical and Chemical Stability in Different Formulations
The combination of ibuprofen and paracetamol is formulated into various dosage forms, primarily solid oral forms like tablets and liquid oral forms like suspensions. The stability of these APIs differs significantly depending on the formulation's physical state and composition.
In liquid formulations, such as oral suspensions, the stability is influenced by factors like pH, storage temperature, and the choice of suspending agents. Paracetamol is susceptible to hydrolysis and oxidation, with stability favored in mildly acidic to neutral pH environments. ijpsjournal.com Ibuprofen is sensitive to photodegradation and oxidation and is most stable in acidic conditions. ijpsjournal.com Studies on extemporaneous oral suspensions have demonstrated the chemical stability of ibuprofen for over 90 days when stored at 4°C and 25°C, though physical instability, such as reversible creaming, can occur. researchgate.net A developed suspension formulation containing both drugs was found to be stable for at least six months at both 25°C/60% RH and 40°C/75% RH. ijpsjournal.com The ideal pH for a combined liquid formulation is a compromise, often in the acidic range of approximately 4 to 6, which is suitable for ibuprofen's stability and compatible with paracetamol. ijpsjournal.com
Forced degradation studies are performed to understand the chemical stability of the APIs under stress conditions. These studies expose the drug substances to acid, base, oxidation, heat, and light to identify potential degradation products and pathways. nih.gov Such studies have shown that paracetamol degrades significantly under oxidative and basic conditions. nih.gov Ibuprofen, on the other hand, remains stable in acidic media but shows degradation in strongly basic conditions. nih.gov
The table below summarizes the results from a forced degradation study on a combined paracetamol and ibuprofen formulation.
| Stress Condition | Paracetamol Degradation (%) | Ibuprofen Degradation (%) |
| Acid Hydrolysis (1.0N HCl) | Minimal | Stable |
| Base Hydrolysis (1.0N NaOH) | Significant | Significant |
| Oxidative (10% H₂O₂) | Significant | Minimal |
| Thermal (80°C) | Moderate | Minimal |
| Photolytic | Minimal | Minimal |
This table is a representative summary based on findings from multiple stability-indicating method studies. nih.gov
Degradation Pathways and Mechanisms
The degradation of paracetamol and ibuprofen can occur through several chemical pathways, primarily hydrolysis and oxidation.
Paracetamol: The primary degradation pathway for paracetamol is hydrolysis of the amide linkage, which yields p-aminophenol and acetic acid. This reaction is catalyzed by both acidic and basic conditions. Oxidation of paracetamol can also occur, leading to the formation of colored products and a reduction in potency. ijpsjournal.com
Ibuprofen: Ibuprofen is generally more stable than paracetamol but is susceptible to degradation under specific conditions. One identified degradation pathway involves the formation of 4-isobutylacetophenone (4-IBAP), a known toxic impurity. nih.gov This can occur through oxidative decarboxylation. While ibuprofen is stable against acid hydrolysis, it degrades in strong alkaline environments. nih.gov The molecule is also sensitive to photodegradation and oxidation. ijpsjournal.com From a biological perspective, microbial degradation pathways have been studied, showing a process that begins with the attachment of Coenzyme A, followed by enzymatic reactions that ultimately lead to the cleavage of the aromatic ring and the formation of metabolites like isobutylcatechol. ethz.ch Thermally, ibuprofen is stable up to approximately 152°C, with decomposition occurring in a single step in an inert atmosphere. researchgate.net
Excipient-Induced Degradation and Stabilization Strategies
Excipients are essential for formulating a stable and effective dosage form, but they can also interact with the APIs, leading to degradation. Compatibility studies are crucial to identify potential adverse interactions.
Studies have shown that certain common excipients can accelerate the degradation of ibuprofen. Polyethylene (B3416737) glycol (PEG) and polysorbate 80 have been identified as being incompatible with ibuprofen under accelerated stability conditions (70°C/75% RH), leading to increased levels of the degradant 4-isobutylacetophenone. nih.gov Thermal analysis techniques like Differential Scanning Calorimetry (DSC) are often used to rapidly screen for drug-excipient incompatibilities. researchgate.net Such studies have been conducted on binary mixtures of ibuprofen with excipients like starch, microcrystalline cellulose, lactose, and magnesium stearate to assess their compatibility. researchgate.netakjournals.com
Stabilization strategies focus on controlling the formulation environment and selecting appropriate, non-reactive excipients.
pH Control: For liquid formulations, using buffering agents to maintain the pH in a range where both drugs exhibit maximum stability (e.g., pH 4-6) is a key strategy. ijpsjournal.comasianpubs.org
Antioxidants: The inclusion of antioxidants can protect against oxidative degradation, to which both paracetamol and ibuprofen have some susceptibility. ijpsjournal.com
Excipient Selection: Careful selection of excipients based on comprehensive compatibility studies is paramount. For instance, avoiding excipients known to promote degradation, like certain PEGs with ibuprofen, is critical. nih.gov
Moisture Protection: For solid dosage forms, protecting the formulation from moisture is important, as water can facilitate hydrolytic degradation. This can be achieved through appropriate packaging.
Manufacturing Process Considerations
The manufacture of a combined this compound solid dosage form presents several challenges due to the differing physicochemical properties of the two APIs. Paracetamol powder is soft and does not compress well directly, while ibuprofen exhibits poor flow and compaction characteristics and is prone to sticking to tablet punches. hownature.comgoogleapis.com
Wet Granulation Techniques
Wet granulation is a widely employed and often necessary technique in the manufacture of this compound tablets. This process involves adding a liquid binder to the powder mixture, which is then passed through a sieve to form granules that are subsequently dried. This method improves the flowability and compressibility of the powder blend, ensuring a more uniform and robust tablet.
Paracetamol, in particular, benefits significantly from wet granulation. The process transforms the fine, soft powder into a granular form that is suitable for compression into tablets. googleapis.com For ibuprofen, wet granulation has also been shown to be effective, in some cases even increasing its aqueous solubility. ijrpc.com Various binders, such as polyvinylpyrrolidone (PVP) or different starches, can be used in the granulation fluid to achieve granules with desired properties. researchgate.netgoogle.com In the development of bilayer tablets, wet granulation has been successfully used to create the paracetamol layer, providing it with the necessary characteristics for compression. ijpsjournal.com
The table below shows an example of how binder concentration in a wet granulation process can affect the physical properties of granules containing ibuprofen and paracetamol.
| Formulation Parameter | Hardness ( kg/cm ²) | Friability (%) | Disintegration Time (min) |
| Low Binder Concentration | 3.1 | 0.75 | < 5 |
| Medium Binder Concentration | 3.8 | 0.52 | < 5 |
| High Binder Concentration | 4.5 | 0.41 | < 6 |
Data is representative, illustrating general trends observed in formulation studies. researchgate.netijsdr.org
Compaction Properties of Binary Mixtures
The compaction process, where the final granule blend is compressed into a tablet, is a critical step. The behavior of the binary mixture of ibuprofen and paracetamol during compaction determines the final tablet's mechanical strength (hardness) and integrity (friability, capping tendency).
Untreated ibuprofen crystals have poor compaction properties, often leading to weak tablets that are prone to capping (splitting). Similarly, paracetamol alone is difficult to compress. googleapis.com When combined, especially after granulation, the compaction characteristics are significantly improved. Granular compositions of the two drugs are more easily compressible and exhibit less adherence to the punches and dies of the tablet press. googleapis.com The resulting tablets typically show greater hardness compared to those made from a simple dry blend of the powders. googleapis.com
Research into the compaction of binary mixtures of ibuprofen with various hydrophilic excipients has shown that applying high pressure during compaction can enhance the dissolution rate and solubility of the drug. researchgate.net Studies using compaction simulators on paracetamol formulations have provided detailed insights into how factors like filler type (e.g., different grades of lactose) and compaction pressure affect the tablet's tensile strength. nih.gov These principles are applicable to the binary mixture, where achieving a robust tablet requires a careful balance of formulation components and processing parameters to overcome the inherent poor compressibility of the individual APIs.
Theoretical and Computational Studies on Ibuprofen Paracetamol
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in understanding the nuances of the ibuprofen-paracetamol interaction.
DFT studies have been employed to explore the potential structural interactions and hydrogen bonding between ibuprofen (B1674241) (IBP) and paracetamol (PCM). The molecular modeling of the combined IBP-PCM system indicates that the two molecules can interact through intermolecular hydrogen bonds. researchgate.net One significant interaction identified is the hydrogen bond formed between the hydroxyl group of paracetamol and the carboxylic acid group of ibuprofen. researchgate.nettandfonline.com
In a study by Çelik et al. (2023), various possible configurations of the IBP-PCM complex were examined. It was determined that hydrogen bonding interactions are indeed possible for this drug combination. tandfonline.comresearchgate.net Another computational study by Kumar et al. (2023) also confirmed the interaction through intermolecular hydrogen bonds, specifically identifying O34-H53···O2 and O1-H33···O34 interactions in their model of the combined compound. researchgate.net
The stability of different configurations of the IBP-PCM complex is largely dictated by these hydrogen bonds. The most stable configuration identified in one study involved a strong hydrogen bond where the hydroxyl group of paracetamol acts as a proton donor to the carbonyl oxygen of the ibuprofen carboxylic acid. tandfonline.comresearchgate.net
Table 1: Key Hydrogen Bond Interactions in the this compound Complex
| Interacting Atoms (Donor-H···Acceptor) | Description | Source |
| PCM (O-H) ··· IBP (C=O) | Hydrogen bond between the hydroxyl group of Paracetamol and the carbonyl oxygen of Ibuprofen's carboxylic acid. | tandfonline.comresearchgate.net |
| IBP (O-H) ··· PCM (C=O) | Hydrogen bond between the carboxylic acid group of Ibuprofen and the carbonyl oxygen of Paracetamol. | researchgate.net |
The electronic properties and binding energies of the this compound system have been evaluated to understand the stability and nature of their interaction. DFT calculations have shown that the combination of the two drug molecules leads to changes in their electronic characteristics. researchgate.nettandfonline.com
Calculations of quantum chemical parameters such as dipole moment, ionization energy, electron affinity, and the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps are performed to compare the combined state to the individual drug molecules. researchgate.net A study found a lowering of the HOMO-LUMO energy gap and an increased dipole moment in the combined IBP-PCM molecule, suggesting the potential for an effective hybrid drug. researchgate.net
The binding energy is a key indicator of the stability of the complex. Different configurations of the IBP-PCM system will have different binding energies, with the most negative value indicating the most stable structure. Çelik et al. (2023) found that among the various configurations they studied, one particular arrangement was the most stable form. tandfonline.comresearchgate.net
Table 2: Computed Quantum Chemical Parameters for this compound
| Parameter | Observation in Combined State | Implication | Source |
| HOMO-LUMO Energy Gap | Lowered | Increased reactivity and potential for enhanced activity | researchgate.net |
| Dipole Moment | Increased | Indicates a more polar molecule, potentially affecting solubility and interactions | researchgate.net |
| Binding Energy | Negative values indicate stable complex formation | Quantifies the strength of the interaction between the two molecules | tandfonline.com |
While DFT is a powerful tool for predicting the existence and stability of co-crystals, specific theoretical predictions for an this compound co-crystal are not extensively detailed in the available literature. However, experimental evidence has pointed towards the successful formation of such a co-crystal.
A patent (CN114031515B) reports the preparation of an acetaminophen-ibuprofen pharmaceutical co-crystal with a chemical formula of C₈H₉NO₂·C₁₃H₁₈O₂. The stability of this co-crystal is evidenced by its characterization using powder X-ray diffraction (PXRD), which shows distinct diffraction peaks different from the individual components. The reported peak positions are at 6.09-6.10°, 12.09-12.10°, 15.51-15.52°, 18.17-18.18°, 19.45-19.46°, 20.14-20.15°, 22.34-22.35°, and 23.45-23.46°. Thermogravimetric analysis indicated that the co-crystal begins to lose weight at 168.6°C, suggesting its thermal stability up to this temperature.
Computational studies on ibuprofen with other co-formers, such as nicotinamide, have demonstrated the utility of DFT in predicting stable co-crystal structures and understanding their polymorphic forms. pharmtech.com These studies provide a framework for how similar computational approaches could be applied to the this compound system for a more in-depth understanding of its solid-state properties.
The mechanism of co-crystallization between ibuprofen and paracetamol is thought to be driven by the formation of robust hydrogen bonds between the two molecules. The patent for the acetaminophen-ibuprofen co-crystal suggests that the amino and carbonyl groups of acetaminophen (B1664979) are combined with the carbonyl group of ibuprofen through hydrogen bonds.
DFT studies on the interactions between ibuprofen and paracetamol support this, by identifying the specific hydrogen bonding sites that lead to a stable complex. researchgate.nettandfonline.com The formation of these intermolecular interactions is the primary driving force for the assembly of the individual molecules into a co-crystal lattice.
While detailed reaction pathways for the co-crystallization of ibuprofen and paracetamol have not been explicitly elucidated through computational studies in the reviewed literature, the general mechanism would involve the disruption of the crystal lattices of the individual components and the formation of new, more stable intermolecular interactions in the co-crystal structure. The solvent or grinding method used in the co-crystallization process plays a crucial role in facilitating this molecular recognition and assembly process.
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework used to analyze the electron density of a molecular system and characterize the chemical bonding. QTAIM analysis has been applied to the this compound system to provide a deeper understanding of the nature of the intermolecular interactions. tandfonline.comresearchgate.net
By analyzing the topological properties of the electron density at the bond critical points (BCPs) between the two molecules, QTAIM can classify the interactions as either covalent or non-covalent (e.g., hydrogen bonds, van der Waals interactions). For the IBP-PCM complex, QTAIM analysis confirms the presence of hydrogen bonding interactions and can be used to evaluate their strength. tandfonline.com
The study by Çelik et al. (2023) utilized QTAIM to further investigate the electronic properties and structural aspects of the IBP-PCM system, confirming the nature of the hydrogen bonds predicted by DFT. tandfonline.comresearchgate.net
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While MD simulations have been used to study the behavior of ibuprofen and paracetamol individually or in other systems, there is a lack of specific MD simulation studies in the reviewed literature that focus on the interaction and dynamics of the combined this compound compound or its co-crystal form.
For instance, MD simulations have been used to investigate the interactions and solvation structures of ibuprofen in different solvents and to reduce the overprediction of ibuprofen crystal structures from computational methods. researchgate.net Similarly, MD simulations have been performed on paracetamol and its metabolites to understand their interactions with biological targets. rsc.org
Intermolecular Interactions and Physical Stability of Binary Mixtures
The physical stability and behavior of a binary mixture of ibuprofen and paracetamol are fundamentally governed by the intermolecular interactions between the two drug molecules. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the nature of these interactions. Research indicates that ibuprofen and paracetamol molecules interact primarily through intermolecular hydrogen bonds. tandfonline.comresearchgate.netcumhuriyet.edu.tr
The most stable associated state of the this compound complex involves hydrogen bonds forming between the hydroxyl group of paracetamol and the carboxylic acid group of ibuprofen. tandfonline.com Specifically, two key hydrogen bonds are identified: O34-H53-O2 and O1-H33-O34. tandfonline.com The formation of these bonds leads to alterations in the bond lengths of the individual molecules compared to their monomer states, confirming a strong interaction. tandfonline.com
Natural Bond Orbital (NBO) analysis is used to quantify the charge transfer and stabilization energy resulting from these interactions. This analysis reveals the specific donor-acceptor orbital interactions responsible for the formation of the hydrogen bonds. The stabilization energies associated with these interactions are a key indicator of the stability of the combined drug complex. tandfonline.com For instance, studies have calculated significant stabilization energies for the key orbital interactions in the this compound complex. tandfonline.com
The stability of amorphous solid dispersions is crucial for pharmaceutical formulations. The tendency of a drug to crystallize can be reduced by creating a binary mixture where there are specific intermolecular interactions between the drug and an excipient, or by slowing down molecular mobility. acs.orgnih.govnih.govacs.org In the case of the this compound system, the hydrogen bonding between the two components can inhibit the crystallization of the individual components, thus enhancing the physical stability of the mixture. DFT calculations have been used to compare the association energy of ibuprofen-ibuprofen homodimers with that of ibuprofen-excipient heterodimers, showing that stronger heterodimer interactions can improve stability. acs.orgnih.gov
Forced degradation studies, conducted under various stress conditions (acidic, basic, oxidative), also provide insights into the stability of the combined formulation. These studies have shown that while paracetamol can degrade significantly under oxidative and basic conditions, ibuprofen remains relatively stable, especially in acidic media. nih.govlongdom.org
Computed Interaction Data for this compound Complex
| Interaction Type | Donor Orbital | Acceptor Orbital | Stabilization Energy (E(2)) (kcal/mol) | Reference |
|---|---|---|---|---|
| Hydrogen Bond | LP(1) O2 | σ(O53-H54) | 10.43 | tandfonline.com |
| Hydrogen Bond | LP(2) O34 | σ(O1-H33) | 7.88 | tandfonline.com |
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
To accurately simulate complex molecular systems like drug-drug interactions in a biological or solution environment, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. nih.gov These approaches offer a balance between computational accuracy and efficiency. In a QM/MM simulation, the region of primary interest—where bond breaking or forming occurs or where detailed electronic interactions are crucial—is treated with a high-level, computationally expensive Quantum Mechanics (QM) method. nih.gov The surrounding environment, such as solvent molecules or a larger protein, is treated using a much faster, classical Molecular Mechanics (MM) force field. nih.gov
For the this compound system, the QM region would typically consist of the two drug molecules themselves. This allows for a precise calculation of the intermolecular hydrogen bonds and electronic properties like charge distribution and dipole moment, which are governed by quantum effects. tandfonline.comijrpr.com The MM region would encompass the surrounding medium, allowing the simulation to account for environmental effects on the drug-drug interaction over longer timescales and larger system sizes than would be possible with a full QM calculation. rsc.orgresearchgate.net
QM/MM simulations are powerful tools for studying chemical reactions and interactions in condensed phases and have become widespread for exploring such processes in solutions and proteins. nih.gov This methodology is crucial for understanding how the surrounding environment influences the stability and binding affinity of the this compound complex. researchgate.net
Integration with Machine Learning Potentials
A significant challenge in traditional QM/MM simulations is the computational cost of the QM calculations, which limits the timescale and size of the systems that can be studied. rsc.orgresearchgate.net Recently, machine learning (ML) has emerged as a transformative tool to overcome this limitation. Machine Learning Potentials (MLPs) can be trained on data from high-level QM calculations to reproduce the potential energy surface of the QM region with comparable accuracy but at a fraction of the computational cost. researchgate.netresearchgate.net
One advanced approach is the Δ-learning (Delta-learning) scheme. rsc.orgresearchgate.net In this method, the ML model is not trained to predict the entire QM energy directly. Instead, it learns the difference (delta, Δ) between a high-accuracy reference method (like DFT) and a less expensive, approximate method (like a semiempirical method). researchgate.net This approach is often more efficient and accurate because the baseline semiempirical method already captures the basic physics, leaving the ML model to learn only the more complex, localized quantum corrections. rsc.orgresearchgate.net
This integration of MLPs into a QM/MM framework, often termed (QM)ML/MM, allows for extensive sampling of molecular configurations and dynamics, which is essential for calculating thermodynamic properties like free energy profiles for drug binding or dissociation. rutgers.edunih.gov For the this compound system, (QM)ML/MM simulations could provide deeper insights into the kinetics and thermodynamics of their association and dissociation, both in solution and in more complex environments. While the direct application of these highly advanced methods to the specific this compound pair is an emerging area, the framework has been successfully validated on other drug-like molecules, demonstrating its potential for future pharmaceutical research. rsc.orgresearchgate.netbohrium.com
Chemical and Physical Interactions in Ibuprofen Paracetamol Systems
Drug-Drug Interactions at the Chemical and Physical Level (In Vitro/Theoretical)
The direct interaction between ibuprofen (B1674241) and paracetamol molecules has been the subject of theoretical and experimental investigation to understand the nature of their association in a combined state.
Spectroscopic Evidence of Molecular Interactions
Theoretical and spectroscopic studies have provided evidence of direct molecular interactions between ibuprofen and paracetamol. Research utilizing Density Functional Theory (DFT) for molecular modeling, alongside experimental techniques like Infrared (IR) and Raman spectroscopy, has elucidated the formation of intermolecular hydrogen bonds between the functional groups of the two drugs.
Specifically, computational analysis identified hydrogen bonds forming between the oxygen and hydrogen atoms of the respective molecules (O34-H53-O2 and O1-H33-O34). This theoretical interaction is supported by experimental data, where the IR and Raman spectra of a physical mixture of ibuprofen and paracetamol were found to closely align with the computed wavenumbers, thereby validating the interaction. Further confirmation of these interactions has been observed through Fourier Transform Infrared (FTIR) spectroscopy in co-amorphous systems, which also evidenced hydrogen bonding between the two active pharmaceutical ingredients (APIs).
Quantum chemical parameters for the combined ibuprofen-paracetamol state have also been calculated, showing a lower energy gap and an increased dipole moment compared to the individual drug molecules, suggesting the potential for an effective hybrid drug system.
Impact on Saturation Solubility and Dissolution Rate
The physical interaction between ibuprofen and paracetamol can significantly alter their physicochemical properties, most notably the saturation solubility and dissolution rate, particularly for the less soluble ibuprofen. Ibuprofen is classified as a Biopharmaceutics Classification System (BCS) Class-II drug, meaning it has low solubility and high permeability.
Studies on co-amorphous (COAM) systems of paracetamol and ibuprofen have demonstrated a substantial enhancement of ibuprofen's solubility. In one such study, a COAM system prepared by a microwave-assisted method increased the aqueous solubility of ibuprofen by approximately 98.70% in a phosphate (B84403) buffer solution at pH 7.4. This improvement is attributed to the amorphization of ibuprofen, which is stabilized by its interaction with paracetamol, as confirmed by X-ray diffraction (XRD) and Differential Scanning Calorimetry (DSC) results.
The dissolution rate of ibuprofen was also significantly enhanced in these systems. In vitro drug release studies showed that 100% of the ibuprofen was released within 120 minutes from the co-amorphous formulation. This marked improvement in solubility and dissolution for ibuprofen was the primary outcome, with less significant changes observed for the more soluble paracetamol.
Table 1: Enhancement of Ibuprofen Solubility in a Co-amorphous System with Paracetamol
| Parameter | Observation | Reference |
|---|---|---|
| System Type | Co-amorphous (COAM) Paracetamol-Ibuprofen | |
| Solubility Increase (Ibuprofen) | ~98.70% in phosphate buffer (pH 7.4) | |
| Mechanism | Amorphization of Ibuprofen stabilized by Paracetamol | |
| Dissolution Enhancement (Ibuprofen) | 100% drug release within 120 minutes |
Drug-Excipient Compatibility and Incompatibility Studies
Physical Interactions (e.g., complexation, polymorphic changes)
Physical interactions between the APIs and excipients can lead to changes in solid-state properties, such as the formation of new crystalline forms (polymorphs) or complexes. Ibuprofen, for instance, has been studied for its compatibility with a range of common excipients, including starches, celluloses, lactose (B1674315), and magnesium stearate (B1226849). Such interactions can be detected by thermal analysis techniques, which may show shifts in melting points or other thermal events, indicating a physical interaction.
The phenomenon of polymorphism, where a substance can exist in different crystalline structures, is a critical consideration. While studies have shown that ibuprofen can form different polymorphic cocrystals with other molecules like nicotinamide, it has also been found to be stable against polymorphic changes during certain manufacturing processes like spherical agglomeration. The interaction with an excipient could potentially induce or inhibit such polymorphic transformations, affecting properties like solubility and stability.
Chemical Interactions (e.g., hydrolysis, oxidation, Maillard reactions)
Chemical degradation of ibuprofen or paracetamol can be initiated or accelerated by interactions with excipients.
Hydrolysis: While ibuprofen itself is relatively stable against hydrolysis, related compounds such as its acyl glucuronide metabolites are known to undergo this reaction. Excipients that alter the micro-environmental pH or moisture content could potentially influence the hydrolytic stability of the APIs.
Oxidation: Both paracetamol and ibuprofen contain sites susceptible to oxidation. Studies on the electrochemical oxidation of paracetamol have shown it can degrade into several oxidation products. Ibuprofen is also metabolized in the body via oxidation. Therefore, contact with oxidizing excipients or exposure to conditions that promote oxidation is a potential source of incompatibility.
Maillard Reactions: This reaction can occur between the amino group of a molecule and a reducing sugar. In the context of an this compound formulation, if an excipient containing a primary or secondary amine group is used in conjunction with a reducing sugar like lactose (a common filler), there is a potential for a Maillard reaction to occur, leading to discoloration (browning) and the formation of degradation products.
Analytical Techniques for Interaction Detection (e.g., DSC, FTIR, HPLC)
A suite of analytical techniques is employed to detect and characterize drug-drug and drug-excipient interactions.
Differential Scanning Calorimetry (DSC): This thermoanalytical technique is widely used to assess compatibility. Changes in the melting point, peak shape, or the appearance of new peaks in the thermogram of a drug-excipient mixture compared to the individual components can indicate a physical or chemical interaction. It is also effective in confirming changes in the physical state, such as amorphization.
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a powerful tool for detecting changes in the chemical structure of the APIs. Shifts in the characteristic absorption bands of functional groups can provide direct evidence of molecular interactions, such as the hydrogen bonding observed between ibuprofen and paracetamol.
High-Performance Liquid Chromatography (HPLC): HPLC is the predominant method for the simultaneous quantification of ibuprofen and paracetamol. In compatibility and stability studies, HPLC is crucial for detecting the degradation of the parent drugs and the appearance of new peaks that may correspond to degradation products or new chemical entities formed from interactions.
X-Ray Powder Diffraction (XRPD): XRPD is used to analyze the solid-state properties of the materials. It can identify the crystalline or amorphous nature of a substance and detect the formation of new crystalline phases (polymorphs or solvates) resulting from interactions between the drug and excipients.
Table 2: Analytical Techniques for Detecting Interactions in this compound Systems
| Technique | Application in Interaction Studies | Reference |
|---|---|---|
| Differential Scanning Calorimetry (DSC) | Detects changes in melting point and thermal behavior; confirms amorphization. | |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies changes in functional groups, providing evidence of hydrogen bonding and other molecular interactions. | |
| High-Performance Liquid Chromatography (HPLC) | Quantifies parent drugs and detects the formation of degradation products from chemical incompatibilities. | |
| X-Ray Powder Diffraction (XRPD) | Analyzes solid-state form; detects polymorphism, complexation, and confirms amorphization. |
Degradation Product Analysis and Impurity Profiling
Forced Degradation Studies
Forced degradation, or stress testing, is a process where a drug substance is intentionally exposed to conditions more severe than those it would typically encounter, such as high temperatures, humidity, light, and varying pH levels. This helps to predict the degradation pathways and identify the likely degradation products. Such studies are integral to the development of stability-indicating analytical methods. researchgate.netnih.gov
In combined formulations of ibuprofen and paracetamol, forced degradation studies are performed to understand the stability of the active pharmaceutical ingredients (APIs) under various stress conditions, including acid, base, oxidative, thermal, and photolytic degradation. The degradation products are then identified and quantified to ensure they are well-resolved from the main peaks of the APIs and any known impurities.
Research has shown that paracetamol tends to degrade significantly under oxidative and basic conditions. nih.gov Ibuprofen, on the other hand, has been observed to be completely stable in acidic environments, though it shows some degradation in strongly basic conditions. nih.gov
A summary of the typical findings from forced degradation studies on ibuprofen and paracetamol combination products is presented in the interactive data table below.
Table 1: Summary of Forced Degradation Studies on this compound Formulations
| Stress Condition | Reagent/Condition | Paracetamol Degradation | Ibuprofen Degradation | Key Degradation Products |
|---|---|---|---|---|
| Acid Hydrolysis | 1.0N HCl | Not significant | Stable | - |
| Base Hydrolysis | 1.0N NaOH | Significant | Significant | p-aminophenol |
| Oxidation | 10% H2O2 | Significant | Not significant | - |
| Thermal Degradation | Heat | Not significant | Not significant | - |
This table summarizes general findings from forced degradation studies. The extent of degradation can vary based on specific experimental conditions and formulation characteristics.
The development of stability-indicating methods, often using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC), is a primary outcome of these studies. nih.govsemanticscholar.org These methods must be validated according to guidelines from bodies like the International Conference on Harmonisation (ICH) to ensure accuracy, precision, specificity, linearity, and robustness. nih.gov
Future Research Directions and Emerging Areas
Novel Materials and Technologies for Co-Formulation
The exploration of new materials and technologies is critical for advancing the co-formulation of ibuprofen (B1674241) and paracetamol. These innovations aim to overcome challenges related to solubility, stability, and bioavailability, while also enabling more controlled and efficient drug delivery.
Recent research has highlighted the potential of several emerging technologies:
Co-processing: This technique involves the combination of an active pharmaceutical ingredient (API) with an excipient during the manufacturing process, often during particle formation, crystallization, or drying. nih.gov Co-processing can improve the physical properties of the API, making it more suitable for tableting and other dosage forms. nih.gov For instance, it could be leveraged to create co-processed APIs of ibuprofen and paracetamol that are more amenable to continuous direct compression, a streamlined and efficient manufacturing method. researchgate.net
Crystallo-co-agglomeration: This novel technique allows for the simultaneous crystallization and agglomeration of two or more drugs. A study demonstrated the successful use of this method to create directly compressible agglomerates of ibuprofen and paracetamol in a desired ratio. nih.gov This one-step process offers a significant advantage over traditional multi-step manufacturing methods. nih.gov
Co-crystals: The formation of co-crystals, which are multi-component crystals of an API and a pharmaceutically acceptable coformer, can significantly alter the physicochemical properties of a drug. nih.gov Research into co-crystals of ibuprofen with various coformers has shown improvements in properties like mechanical strength and dissolution performance. tandfonline.com Future work could focus on developing ternary co-crystals of ibuprofen, paracetamol, and a suitable coformer to optimize their combined properties.
Nanoparticle Suspensions: Utilizing nanocrystals of ibuprofen and paracetamol in suspension formulations can enhance their bioavailability. ijpsjournal.com This approach increases the surface area of the drug particles, leading to faster dissolution and absorption.
Advanced Granulation Techniques: Fluidized bed granulation is being explored for the in-situ cocrystallization and granulation of ibuprofen in a single step. tandfonline.com This approach, guided by Design of Experiment (DoE) principles, allows for the precise control and optimization of the granulation process for co-crystal formulations. tandfonline.com
These emerging technologies offer promising avenues for the development of next-generation ibuprofen-paracetamol co-formulations with improved performance and manufacturability.
Advanced Spectroscopic and Imaging Techniques for In-Situ Analysis
The characterization of co-formulations during their development and manufacturing is crucial for ensuring product quality and performance. Advanced spectroscopic and imaging techniques are becoming increasingly important for providing real-time, in-situ analysis of these complex systems.
Several spectroscopic methods have shown significant promise in this area:
Raman Spectroscopy: This technique provides molecular fingerprint information based on the inelastic scattering of light, making it a powerful tool for identifying different chemical components and their polymorphic forms within a formulation. rroij.com Raman microscopy enables spatially resolved analysis, which is valuable for examining the distribution of ibuprofen and paracetamol within a tablet or granule. rroij.com It has been successfully used for in-line process monitoring of co-crystallization processes. americanpharmaceuticalreview.com
Near-Infrared (NIR) Spectroscopy: NIR spectroscopy offers a non-destructive method for both qualitative and quantitative analysis of raw materials and finished products. quizgecko.com Its ability to penetrate samples makes it suitable for rapid screening and in-line monitoring. In co-crystallization studies, NIR has been used to predict the chemical composition of the solution phase. americanpharmaceuticalreview.com
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy provides information about the molecular vibrations and functional groups within a compound. rroij.com Advances in techniques like Attenuated Total Reflection (ATR)-FTIR have simplified the analysis of samples without extensive preparation. rroij.com
Terahertz Spectroscopy: This emerging technique operates in the frequency range between microwave and infrared radiation and can penetrate materials, making it suitable for studying tablet coatings and other formulation properties. rroij.com
These spectroscopic techniques provide a powerful analytical toolbox for understanding the complex interplay of components in this compound co-formulations, from initial screening to final product analysis. rroij.comamericanpharmaceuticalreview.com The ability to perform in-situ and real-time measurements is particularly valuable for implementing Process Analytical Technology (PAT) and enabling more efficient and controlled manufacturing processes.
Refined Computational Models for Predictive Formulation Design
The use of computational models is revolutionizing pharmaceutical development by enabling the prediction of material properties and formulation performance, thereby reducing the need for extensive and time-consuming experimental work.
Key computational approaches being applied to formulation design include:
Machine Learning (ML) and Artificial Intelligence (AI): ML algorithms are being developed to predict the formation of co-crystals by analyzing large datasets of molecular descriptors. mdpi.commdpi.com These models can help in the rapid screening of potential coformers for ibuprofen and paracetamol. mdpi.com AI-driven platforms are also being created to assist in the broader drug formulation design process by predicting various properties of different delivery systems. oup.com
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): QSAR models establish a relationship between the chemical structure of a molecule and its biological activity or physicochemical properties. mdpi.com This approach can be used to predict properties relevant to co-formulation, such as solubility and stability.
COSMO-RS (COnductor-like Screening MOdel for Realistic Solvents): This method can be used to computationally screen for suitable solvents and coformers for co-crystal formation. rsc.org It has been shown to be more predictive of co-crystal formation than some ML models in certain studies. rsc.org
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the intermolecular interactions that govern the formation and stability of co-crystals. By modeling these interactions, MD can help identify the most favorable co-crystal structures. mdpi.com
The integration of these computational tools into the formulation development workflow has the potential to significantly accelerate the design and optimization of this compound co-formulations. pharmtech.compatheon.com By providing data-driven insights, these models can guide experimental work and lead to the development of more robust and effective products. patheon.com
Green Chemistry Approaches in Synthesis and Formulation
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact and develop more sustainable manufacturing processes. pharmafeatures.com This shift is evident in both the synthesis of the individual APIs and the formulation of the final drug product.
Greener Synthesis of Ibuprofen and Paracetamol:
Ibuprofen: The traditional synthesis of ibuprofen involved a six-step process with low atom economy, generating significant waste. wordpress.comugal.ro A greener, three-step synthesis was developed by the BHC Company, which significantly increased the atom economy from approximately 40% to 77%. wordpress.comugal.ro This improved process utilizes catalysts that can be recovered and reused, such as Raney nickel and palladium, and minimizes the use of hazardous reagents and solvents. wordpress.com
Paracetamol: Researchers are exploring the synthesis of paracetamol and ibuprofen from biorenewable sources like β-pinene, a component of turpentine. bham.ac.uknih.gov This approach offers a sustainable alternative to traditional petroleum-based manufacturing methods. bham.ac.uklabcompare.com
Green Formulation Practices:
Solvent Selection: A major focus of green chemistry in formulation is the reduction and replacement of hazardous organic solvents. chemicalsknowledgehub.com The use of greener solvents, such as water, ethanol (B145695), and ethyl lactate, is being encouraged. mdpi.com
Alternative Technologies: Techniques like mechanochemistry, which uses mechanical energy to drive reactions, can eliminate the need for solvents altogether. pharmafeatures.com Microwave-assisted synthesis is another energy-efficient method that can reduce reaction times and waste. mdpi.com
Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a sustainable alternative to traditional chemical catalysts. mdpi.comwisdomlib.org Enzymes operate under mild conditions and exhibit high selectivity, reducing waste and energy consumption. mdpi.com Emerging computational techniques, such as machine learning, are being used to accelerate the development of highly efficient enzymes for pharmaceutical synthesis. acs.org
By embracing these green chemistry principles, the pharmaceutical industry can develop more environmentally friendly and economically viable processes for the production of this compound co-formulations.
Q & A
Basic Research Questions
Q. What experimental design considerations are critical when comparing ibuprofen and paracetamol in pediatric clinical trials?
- Methodological Answer : Randomized controlled trials (RCTs) should stratify participants by age, weight, and comorbidities. Use double-blinding to minimize bias, and employ validated outcome measures (e.g., fever reduction time, pain scores). Ensure sample sizes are calculated for adequate power, and include intention-to-treat analysis to account for dropouts. Adverse effects like gastrointestinal bleeding or hyperbilirubinemia must be monitored, with predefined criteria for treatment discontinuation .
Q. How can researchers synthesize ibuprofen-paracetamol prodrug esters and validate their chemical structure?
- Methodological Answer : Utilize Steglich esterification with dicyclohexylcarbodiimide (DCC) as a coupling agent. Confirm synthesis success via H NMR analysis, focusing on characteristic shifts (e.g., δ 1.6 ppm for ibuprofen’s methyl groups, δ 2.09 ppm for paracetamol’s acetyl group). Compare proton integration ratios to theoretical values to verify stoichiometry. Validate purity using HPLC with UV detection at 254 nm .
Q. What systematic review strategies are effective for resolving contradictions in this compound efficacy data?
- Methodological Answer : Apply PRISMA guidelines for literature screening. Use Boolean operators (e.g., "ibuprofen AND paracetamol AND efficacy") across databases like PubMed and EMBASE. Restrict inclusion to RCTs, cohort studies, and meta-analyses published within the last 5 years. Perform subgroup analyses by population (e.g., preterm infants vs. adults) and outcome metrics (e.g., analgesic duration, closure rates of patent ductus arteriosus). Use funnel plots to assess publication bias .
Advanced Research Questions
Q. How does crystallo-co-agglomeration (CCA) optimize the compressibility and dissolution of this compound agglomerates?
- Methodological Answer : Select a solvent system (e.g., dichloromethane-water) with polymers like PEG 6000 to act as bridging liquids. Maintain pH 5 to stabilize paracetamol and reduce ibuprofen solubility. Control temperature (<25°C) and add dextrose to suppress paracetamol loss. Characterize agglomerates using differential scanning calorimetry (DSC) to detect melting point shifts and powder X-ray diffraction (PXRD) to assess crystallinity reduction. Optimize polymer ratios (e.g., ethylcellulose for mechanical strength, PEG for faster dissolution) to balance compressibility and drug release kinetics .
Q. What statistical approaches are suitable for analyzing non-inferiority in this compound combination therapy trials?
- Methodological Answer : Define a non-inferiority margin (e.g., ≤10% difference in ductal closure rates). Use Kaplan-Meier curves for time-to-event outcomes (e.g., fever clearance) and Cox proportional hazards models to adjust for covariates. Report 95% confidence intervals; non-inferiority is established if the interval excludes the margin. For continuous outcomes (e.g., pain relief duration), employ mixed-effects models to account for repeated measures .
Q. How do anticoagulant properties of this compound prodrugs compare to parent drugs in preclinical models?
- Methodological Answer : Conduct prothrombin time (PT) and activated partial thromboplastin time (aPTT) assays using standardized kits. Test synthesized esters (e.g., this compound) against parent drugs at equivalent molar concentrations. Use ANOVA to compare means (e.g., PT of 23.8 ± 6.08 sec for prodrug vs. 21.3 ± 3.3 sec for ibuprofen). Validate results with in vivo models (e.g., rat tail-bleeding assays) to assess bleeding risk .
Q. What advanced characterization techniques resolve discrepancies in agglomerate dissolution profiles?
- Methodological Answer : Perform scanning electron microscopy (SEM) to assess surface morphology (e.g., pore distribution in PEG vs. ethylcellulose batches). Use dissolution testing under biorelevant conditions (e.g., pH 6.8 for intestinal fluid). Apply Weibull modeling to quantify release kinetics. Cross-reference with PXRD to correlate reduced crystallinity with faster dissolution rates .
Data Interpretation and Conflict Resolution
Q. How should researchers address conflicting pharmacokinetic data between this compound formulations?
- Methodological Answer : Compare bioavailability studies using bioequivalence criteria (90% CI for AUC and Cmax within 80–125%). Investigate excipient effects (e.g., PEG accelerating dissolution) via factorial design experiments. Validate findings using in vitro-in vivo correlation (IVIVC) models. Reconcile discrepancies by standardizing administration protocols (e.g., fasting vs. fed states) .
Q. What methods identify interaction mechanisms in this compound combination therapy?
- Methodological Answer : Conduct isobolographic analysis to distinguish additive vs. synergistic effects. Use microcalorimetry to detect thermal shifts indicative of molecular interactions. Validate with enzyme inhibition assays (e.g., COX-1/COX-2 activity) and cytokine profiling (e.g., IL-6, TNF-α) in cell cultures .
Tables for Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
